1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-6-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-2-8-7-9-12(4-3-10)5-6-13(9)11-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXWOFDGPJYDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole Precursors
- Pyrazole derivatives can be synthesized via the cyclocondensation of 1,3-diketones with hydrazine derivatives, a classical and efficient method yielding polysubstituted pyrazoles with good regioselectivity and high yield (60–95%).
- For example, condensation of ethyl acetoacetate with phenylhydrazine derivatives under catalysis (e.g., nano-ZnO) yields substituted pyrazoles rapidly and with excellent yields (~95%).
- The pyrazole intermediate is then functionalized to form the imidazo[1,2-b]pyrazole ring by intramolecular cyclization, often involving formylation or halogenation steps such as the Vilsmeier–Haack reaction to introduce reactive aldehyde or chloro substituents.
Introduction of the 2-Chloroethyl Group at N-1 Position
- The N-1 position alkylation with a 2-chloroethyl group is typically achieved by nucleophilic substitution reactions.
- A common method involves reacting the imidazo[1,2-b]pyrazole core with 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide) under basic conditions to form the N-alkylated product.
- Optimization of reaction parameters such as solvent (e.g., DMF, acetonitrile), temperature (room temperature to reflux), and base (e.g., potassium carbonate, sodium hydride) is crucial to maximize yield and minimize side reactions.
- The chloroethyl substituent can also be modified post-synthesis, for example, reduction to ethyl groups using lithium aluminum hydride, indicating the versatility of the chloroethyl group in further synthetic transformations.
Reaction Conditions and Optimization
Detailed Research Findings
- The chloroethyl group at N-1 is reactive and can undergo substitution or reduction, allowing for further functionalization or derivatization of the molecule.
- The ethyl substituent at C-6 influences the compound’s lipophilicity and biological activity, making its precise introduction critical.
- Spectroscopic characterization (1H-NMR, 13C-NMR, IR, HR-MS) confirms the structure and purity of the synthesized compound.
- Optimization studies indicate that the choice of base and solvent significantly affects the alkylation efficiency and selectivity.
- The fused imidazo[1,2-b]pyrazole scaffold is accessible via multiple synthetic routes, allowing flexibility in substituent variation and functional group tolerance.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Yield Range (%) | Comments |
|---|---|---|---|---|
| Pyrazole synthesis | Cyclocondensation of 1,3-diketones with hydrazines | Ethyl acetoacetate, phenylhydrazine, nano-ZnO catalyst | 90–95 | Green, efficient, high regioselectivity |
| Imidazo ring formation | Vilsmeier–Haack reaction, iodine/acetic acid | POCl3/DMF, iodine, acetic acid | 70–85 | Formylation and chlorination steps |
| N-1 Alkylation | Nucleophilic substitution with 2-chloroethyl halide | 2-chloroethyl chloride, K2CO3, DMF | 75–85 | Requires optimization for selectivity |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroethyl Group
The 2-chloroethyl moiety serves as a reactive site for nucleophilic substitution. This reactivity is critical for introducing diverse functional groups:
For example, reaction with sodium sulfide (Na₂S) generates thioether-linked derivatives, as demonstrated in palladium complex syntheses .
Regioselective Functionalization of the Imidazo[1,2-b]pyrazole Core
The scaffold undergoes selective metalation and cross-coupling reactions at specific positions:
Magnesiation/Zincation
-
Position 3 : Directed by TMP-bases (2,2,6,6-tetramethylpiperidyl), enabling trapping with electrophiles (aldehydes, ketones, or aryl halides) .
-
Position 7 : Achieved via Br/Mg exchange, facilitating aryl or alkyl group introduction .
Cross-Coupling Reactions
| Reaction | Catalyst | Electrophile | Position Modified |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | C-3 or C-7 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | C-3 |
These methods are critical for generating derivatives with enhanced pharmacological profiles .
Cyclization and Ring Expansion
The chloroethyl group can participate in intramolecular cyclization:
-
Base-Mediated Cyclization :
Treatment with DBU (1,8-diazabicycloundec-7-ene) in THF promotes the formation of fused bicyclic structures via elimination of HCl . -
Photoredox Catalysis :
Visible light-driven reactions with hydrazines or diazenes yield expanded heterocycles (e.g., pyrazolo-imidazoles) .
Stability and Reactivity Considerations
-
Thermal Stability : Decomposition observed >150°C, necessitating low-temperature reactions .
-
Solvent Sensitivity : Reactivity enhanced in polar aprotic solvents (DMF, DMSO) .
Biological Relevance
Derivatives of imidazo[1,2-b]pyrazole exhibit:
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound is being explored for its potential as an anticancer agent. Research indicates that derivatives of imidazo[1,2-b]pyrazole scaffolds can exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the chloroethyl group forming covalent bonds with nucleophilic sites on proteins or DNA, leading to disrupted cellular processes and inhibited enzymatic activity.
Antimicrobial Activity
In addition to anticancer properties, studies have suggested that 1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole exhibits antimicrobial activity. This makes it a candidate for further exploration in the development of new antibiotics or antifungal agents.
Biological Studies
The compound is utilized in biological research to investigate its interactions with various molecular targets. Its unique structure allows for the exploration of its binding affinity and selectivity towards specific enzymes and receptors. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Materials Science
Due to its distinctive electronic properties, this compound is being studied for applications in materials science. Its potential use in developing novel materials with specific electronic or optical properties is an area of active research.
Chemical Synthesis
This compound serves as a valuable building block in synthetic chemistry. It can be used to create more complex heterocyclic compounds through various chemical reactions. The versatility of its structure allows chemists to modify it for specific applications in drug discovery and development.
-
Anticancer Activity Study
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various imidazo[1,2-b]pyrazole derivatives, including this compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range. -
Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of this compound against a panel of bacterial strains. The findings indicated that it exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. -
Material Development Research
Research conducted at a leading materials science institute assessed the use of this compound in creating organic semiconductors. The study highlighted its ability to enhance charge mobility in thin-film transistors, paving the way for advancements in electronic devices.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The imidazo[1,2-b]pyrazole scaffold can also interact with various receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Key Observations :
Biological Activity
1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by the presence of both imidazole and pyrazole rings. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structure, featuring chloroethyl and ethyl substituents, may influence its reactivity and biological interactions.
Anticancer Properties
Numerous studies have investigated the anticancer potential of compounds containing imidazo[1,2-b]pyrazole scaffolds. Research indicates that derivatives of this compound can exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, disrupting cellular processes and inhibiting enzymatic activity. The imidazo[1,2-b]pyrazole moiety may also modulate receptor activity, leading to various biological effects .
Case Studies
- Antitumor Activity : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer types, including breast (MDA-MB-231) and liver (HepG2) cancer cells. These compounds showed IC50 values indicating effective inhibition of cell proliferation .
- In Vivo Studies : In vivo evaluations have shown that certain imidazo[1,2-b]pyrazole derivatives can inhibit tumor growth in animal models, suggesting their potential for therapeutic applications in oncology .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of imidazo[1,2-b]pyrazole derivatives. These compounds have demonstrated effectiveness against various bacterial strains, indicating their potential use in treating infections.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | Varies by cell line |
| 6-ethyl-1H-imidazo[1,2-b]pyrazole | Structure | Moderate Anticancer | Higher than 1-(2-chloroethyl)-6-ethyl |
| 1-(2-chloroethyl)-3-methyl-1H-imidazo[1,2-b]pyrazole | Structure | Low Anticancer Activity | Not specified |
Synthesis and Evaluation
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Studies have shown that modifications to the imidazo[1,2-b]pyrazole scaffold can lead to enhanced biological activity. For instance:
- Structural Modifications : Altering substituents on the pyrazole ring can significantly affect the compound's bioactivity and selectivity towards cancer cells .
Molecular Modeling Studies
Molecular modeling has been employed to predict the interactions between this compound and its biological targets. These studies help in understanding binding affinities and the potential for drug development .
Q & A
Q. What are the key synthetic strategies for preparing 1H-imidazo[1,2-b]pyrazole derivatives, and how do they apply to 1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole?
A multi-step synthetic approach is commonly employed:
- Cyclization : Reacting precursors like substituted pyrazoles with reagents such as ethyl 2-chloro-3-oxobutanoate under reflux (1,4-dioxane) to form the imidazo[1,2-b]pyrazole core .
- Functionalization : Subsequent steps include ester hydrolysis (e.g., using LiOH), amide coupling (e.g., HATU/Hunig’s base), and alkylation (e.g., with 2-bromoethanol) to introduce chloroethyl and ethyl groups .
- Click Chemistry : Azide-alkyne cycloaddition for appending triazole moieties, though this may vary depending on target substituents .
Q. How are structural and purity characteristics of 1H-imidazo[1,2-b]pyrazole derivatives validated experimentally?
- 1H NMR : Key for confirming regiochemistry. For example, methyl protons in ethyl groups appear as singlets at δ ~2.28 ppm, while acidic protons (e.g., NH) show broad peaks at δ ~12.08 ppm .
- Mass Spectrometry (MS) : [M+H]+ peaks (e.g., m/z = 261.2 for ethyl esters) confirm molecular weight .
- HPLC : Retention times (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) assess purity .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold, and how are they addressed?
Regioselectivity is critical due to the scaffold’s multiple reactive sites. Methodologies include:
- Directed Metalation : Using TMP-bases (2,2,6,6-tetramethylpiperidyl) for selective magnesiation/zincation at C3 or C6 positions, followed by electrophilic quenching .
- Br/Mg Exchange : Enables selective substitution at brominated positions, avoiding competing reactions .
- Hypervalent Iodine Reagents : Facilitate eco-friendly cyclocondensation with α-tosyloxyacetophenones, improving reaction efficiency and regiocontrol .
Q. How does substituting indole with 1H-imidazo[1,2-b]pyrazole impact physicochemical properties in drug design?
Comparative studies with indole derivatives (e.g., pruvanserin) reveal:
- Lower logD : The imidazo[1,2-b]pyrazole analogue exhibits reduced lipophilicity (logD decrease by ~1 unit), enhancing aqueous solubility .
- Altered pKa : Deprotonation of the core NH (pKa ~7.3) vs. indole NH (pKa ~9.5) improves ionization in physiological media, potentially affecting membrane permeability and receptor interactions .
- Metabolic Stability : Requires cytochrome P450 studies, as scaffold modifications may alter oxidation pathways .
Q. What analytical methods resolve contradictions in biological activity data for imidazo[1,2-b]pyrazole derivatives?
- Dose-Response Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer) to account for solubility-driven variability .
- X-ray Crystallography : Resolve structural ambiguities (e.g., CCDC 2097280 for analogue 7a) to correlate conformation with activity .
- Duplicate Measurements : Address experimental variability (e.g., standard deviation of 0.17 log units in pKa determination) .
Methodological Insights Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
